![molecular formula C9H16F2O4S B11765178 [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with a difluoromethoxy group and a methanesulfonate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or cyclohexanone derivatives.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via difluoromethylation reactions.
Methanesulfonate Ester Formation: The final step involves the esterification of the cyclohexyl alcohol with methanesulfonyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of cyclohexyl derivatives with various functional groups.
Scientific Research Applications
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in difluoromethylation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The methanesulfonate ester can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates.
Comparison with Similar Compounds
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate can be compared with other similar compounds such as:
Methylammonium lead halides: These compounds have applications in solar cells and light-emitting diodes.
Heusler compounds: Known for their magnetic properties and applications in spintronics.
2-Fluorodeschloroketamine: A dissociative anesthetic with structural similarities.
The uniqueness of this compound lies in its combination of a difluoromethoxy group and a methanesulfonate ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16F2O4S |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
[4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C9H16F2O4S/c1-16(12,13)14-6-7-2-4-8(5-3-7)15-9(10)11/h7-9H,2-6H2,1H3 |
InChI Key |
DKKFTEAEGBPLDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CCC(CC1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)

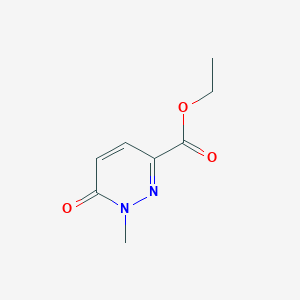
![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
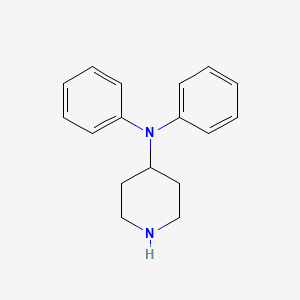
![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
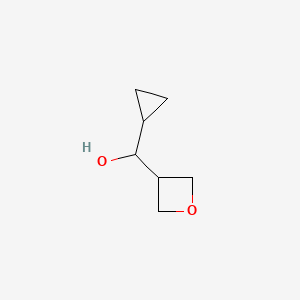
![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)

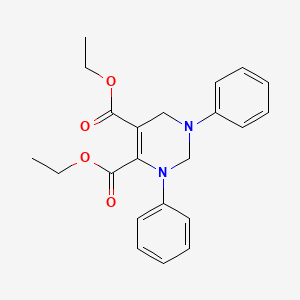
![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)
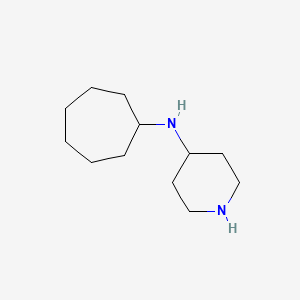
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
